2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methyl-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a chlorophenyl group, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 4-chlorobenzohydrazide with a suitable nitrile oxide precursor under cyclization conditions.
Attachment of the Sulfanyl Group: The oxadiazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the Dihydropyrimidinone Core: The final step involves the cyclization of the intermediate with a suitable β-keto ester or β-diketone under acidic or basic conditions to form the dihydropyrimidinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Reduction: The oxadiazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation, microbial growth, or cancer cell survival.
Properties
Molecular Formula |
C14H11ClN4O2S |
---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H11ClN4O2S/c1-8-6-11(20)17-14(16-8)22-7-12-18-13(19-21-12)9-2-4-10(15)5-3-9/h2-6H,7H2,1H3,(H,16,17,20) |
InChI Key |
RAUBRZRRWCKYBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.